molecular formula C7H16ClNO2 B6245862 methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride CAS No. 2408938-44-1

methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride

Cat. No. B6245862
CAS RN: 2408938-44-1
M. Wt: 181.7
InChI Key:
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Description

Methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride, otherwise known as (R)-alpha-Methylbenzylamine hydrochloride, is a synthetic compound that has been used in a variety of scientific research applications. It is primarily used to study the physiological and biochemical effects of compounds in lab experiments.

Scientific Research Applications

(R)-alpha-Methylbenzylamine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of compounds on biochemical and physiological processes, as well as to study the mechanism of action of drugs. It has also been used to study the effects of compounds on the central nervous system and to study the pharmacology of drugs.

Mechanism of Action

The mechanism of action of (R)-alpha-Methylbenzylamine hydrochloride is not fully understood. However, it is believed to interact with the central nervous system, specifically the dopamine and serotonin receptors. It is thought to interact with these receptors in order to produce its effects.
Biochemical and Physiological Effects
(R)-alpha-Methylbenzylamine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased alertness and improved mood. It has also been found to increase levels of serotonin, which can lead to improved sleep and decreased anxiety. Additionally, it has been found to increase levels of norepinephrine, which can lead to improved concentration and focus.

Advantages and Limitations for Lab Experiments

The use of (R)-alpha-Methylbenzylamine hydrochloride in lab experiments has several advantages. For one, it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is non-toxic and has been found to have relatively few side effects. However, there are some limitations to its use in lab experiments. For instance, its effects on the central nervous system can be unpredictable, and it can lead to toxicity when used in high doses.

Future Directions

The use of (R)-alpha-Methylbenzylamine hydrochloride in scientific research is still in its infancy. However, there are several potential future directions for its use. For instance, it could be used to study the effects of drugs on the central nervous system, as well as to study the pharmacology of drugs. Additionally, it could be used to study the biochemical and physiological effects of compounds on the body. Finally, it could be used to study the mechanism of action of drugs and to study the effects of drugs on the brain.

Synthesis Methods

The synthesis of (R)-alpha-Methylbenzylamine hydrochloride is a two-step process. The first step involves the reaction of ethylbenzene with hydrochloric acid and methylmagnesium chloride in an ether solution. This reaction yields a tertiary amine, which is then reacted with hydrochloric acid to form the desired compound. The overall yield of the reaction is approximately 40%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethylbutanoic acid", "methylamine", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol" ], "Reaction": [ "1. Conversion of 2,2-dimethylbutanoic acid to 2,2-dimethylbutanoyl chloride using thionyl chloride.", "2. Reaction of 2,2-dimethylbutanoyl chloride with methylamine to form methyl (3S)-3-amino-2,2-dimethylbutanoate.", "3. Quenching of the reaction mixture with sodium hydroxide to obtain the free base of the target compound.", "4. Acidification of the free base with hydrochloric acid to form the hydrochloride salt of the target compound.", "5. Isolation of the product by extraction with diethyl ether and drying over anhydrous magnesium sulfate.", "6. Recrystallization of the product from methanol to obtain pure methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride." ] }

CAS RN

2408938-44-1

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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